Drimiopsin D

Vue d'ensemble

Description

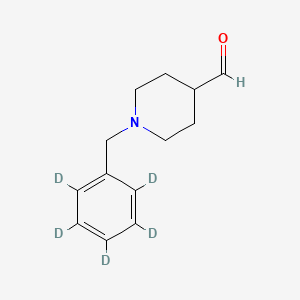

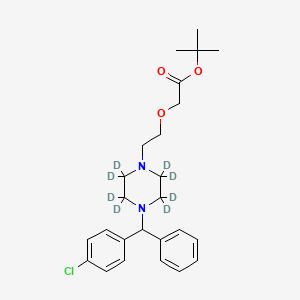

Drimiopsin D is a natural product isolated from the herb Scilla scilloidesThe chemical structure of this compound has been revised to 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone .

Applications De Recherche Scientifique

Drimiopsin D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a reference compound in the study of xanthones and their derivatives. In biology, this compound is investigated for its potential anti-inflammatory and anti-cancer properties. In medicine, it is explored for its potential therapeutic effects in treating various diseases .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Drimiopsin D are not yet fully understood due to limited research. As a xanthone, it may interact with various enzymes, proteins, and other biomolecules. Xanthones are known to interact with a variety of biological targets, including enzymes involved in inflammation and cancer .

Cellular Effects

Other xanthones have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a xanthone, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Drimiopsin D is typically isolated from the ethanol extract of the whole plants of Scilla scilloides. The isolation process involves extensive spectroscopic studies to elucidate the structure of the compound .

Industrial Production Methods: There is limited information available on the industrial production methods of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Drimiopsin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Mécanisme D'action

The mechanism of action of Drimiopsin D involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds: Drimiopsin D is structurally similar to other xanthones, such as Drimiopsin C and norlichexanthone. These compounds share a similar tricyclic aromatic structure but differ in their functional groups and substituents .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, including the 2,5-dimethoxy and 1,3,6-trihydroxy substituents. These functional groups contribute to its distinct chemical properties and potential biological activities .

Propriétés

IUPAC Name |

1,3,6-trihydroxy-2,5-dimethoxy-8-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-6-4-7(17)15(22-3)16-10(6)12(19)11-9(23-16)5-8(18)14(21-2)13(11)20/h4-5,17-18,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBCXOKCVLBBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201821 | |

| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773850-91-2 | |

| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773850-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What prompted the re-investigation of Scilla scilloides and the subsequent revision of the Drimiopsin D structure?

A1: While the provided abstracts don't explicitly state the reason for the re-investigation, they highlight that the research led to a structural revision of this compound [, ]. This suggests that previous structural assignments for this compound may have been inaccurate or incomplete. The researchers likely employed advanced spectroscopic techniques, unavailable during earlier studies, to achieve a more accurate characterization.

Q2: What is the significance of identifying lanostane-type triterpenoids in Scilla scilloides?

A2: Lanostane-type triterpenoids are a class of natural products exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The identification of these compounds in Scilla scilloides [, ] suggests that this plant species may hold potential as a source of novel bioactive molecules. Further research is needed to explore the specific activities and potential applications of these isolated triterpenoids, including this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/no-structure.png)

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)